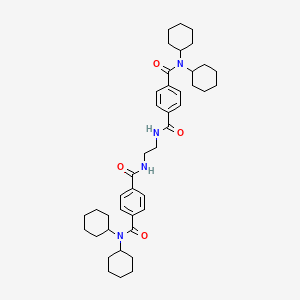
N~4~,N~4~'-ethane-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~,N~4~'-ethane-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) is a complex organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~4~'-ethane-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) typically involves the reaction of diamines with aromatic aldehydes through a Schiff base condensation method . This method is characterized by the formation of imine bonds, which are subsequently reduced to form the final amide structure. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is typically carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N~4~,N~4~'-ethane-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the imine bonds back to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N~4~,N~4~'-ethane-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with various metal ions.
Biology: The compound’s ability to form complexes makes it useful in studying biological systems and enzyme interactions.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N4,N~4~'-ethane-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, influencing their activity and function. The pathways involved may include coordination to active sites of enzymes, altering their catalytic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-ethane-1,2-diylbis(N-methylformamide)
- N,N’-ethane-1,2-diylbis(4,1-phenylene)bis(1-(thiophen-2-yl)methanimine)
- N,N’-ethane-1,2-diylbis(4,1-phenylene)bis(1-(4-methylthiophen-2-yl)methanimine)
Uniqueness
N~4~,N~4~'-ethane-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) is unique due to its specific molecular structure, which allows for the formation of highly stable complexes with metal ions. This stability is not as pronounced in similar compounds, making it particularly valuable in applications requiring robust and durable materials.
Eigenschaften
Molekularformel |
C42H58N4O4 |
|---|---|
Molekulargewicht |
682.9 g/mol |
IUPAC-Name |
4-N,4-N-dicyclohexyl-1-N-[2-[[4-(dicyclohexylcarbamoyl)benzoyl]amino]ethyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C42H58N4O4/c47-39(31-21-25-33(26-22-31)41(49)45(35-13-5-1-6-14-35)36-15-7-2-8-16-36)43-29-30-44-40(48)32-23-27-34(28-24-32)42(50)46(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h21-28,35-38H,1-20,29-30H2,(H,43,47)(H,44,48) |
InChI-Schlüssel |
LKCYTQSGVIWVSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)NCCNC(=O)C4=CC=C(C=C4)C(=O)N(C5CCCCC5)C6CCCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


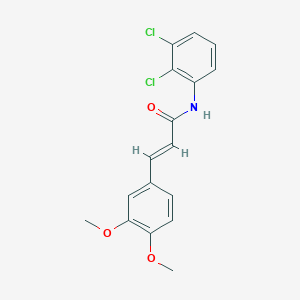
![1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15009554.png)
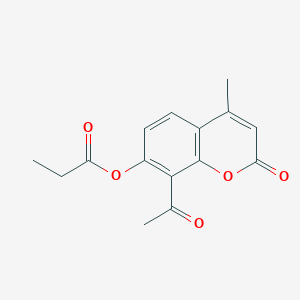
![5-iodo-1-methyl-N'-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15009557.png)
![ethyl N-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(3-methylphenyl)carbamoyl]-3,3,3-trifluoro-2-methoxyalaninate](/img/structure/B15009561.png)
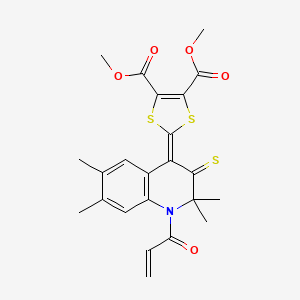
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15009571.png)
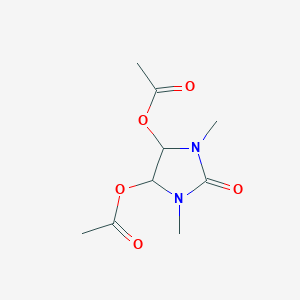
![1-[4-(4-tert-butylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15009591.png)
![N-(2-hydroxyethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B15009606.png)
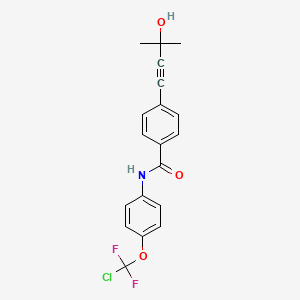
![6-Amino-4-(2-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15009619.png)
![N-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15009621.png)
![N-(4-methylbenzyl)-N'-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B15009636.png)
